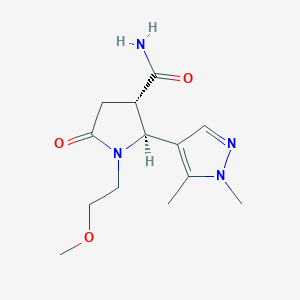![molecular formula C10H8F6S B13634045 (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B13634045.png)
(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol is an organosulfur compound characterized by the presence of a thiol group attached to an ethane backbone, which is further substituted with a 3,5-bis(trifluoromethyl)phenyl group. This compound is notable for its unique structural features, which include the trifluoromethyl groups that impart distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol typically involves the introduction of the thiol group to a pre-formed 3,5-bis(trifluoromethyl)phenyl ethane precursor. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often require the use of polar solvents such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the thiol formation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the final product.
化学反応の分析
Types of Reactions
(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted organic compounds depending on the reactants used.
科学的研究の応用
(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
- 1-Phenylsulfonamide-3-Trifluoromethyl-5-Parabromophenylpyrazole
- 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
- 5-Trifluoromethyl-1,2,3-Triazoles
Uniqueness
(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol is unique due to the presence of both the thiol group and the 3,5-bis(trifluoromethyl)phenyl group. This combination imparts distinct reactivity and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H8F6S |
|---|---|
分子量 |
274.23 g/mol |
IUPAC名 |
(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanethiol |
InChI |
InChI=1S/C10H8F6S/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3/t5-/m0/s1 |
InChIキー |
QCKPUXYMYUDRGN-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)S |
正規SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


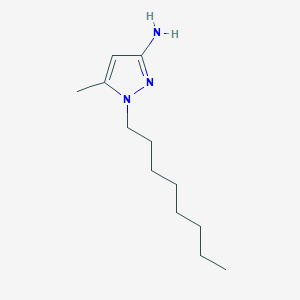
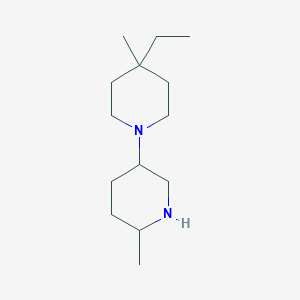
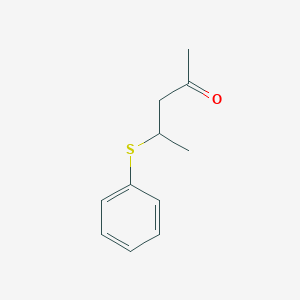
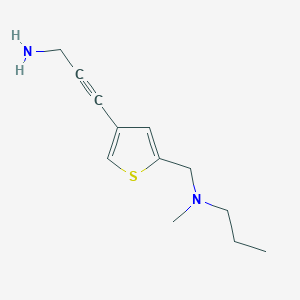
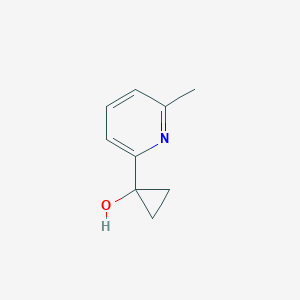
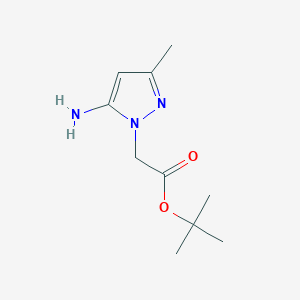
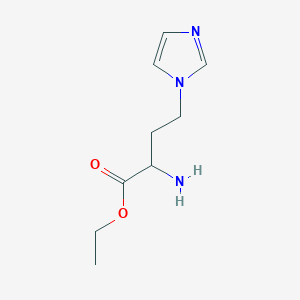
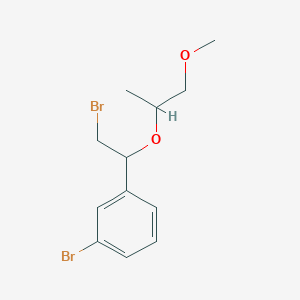
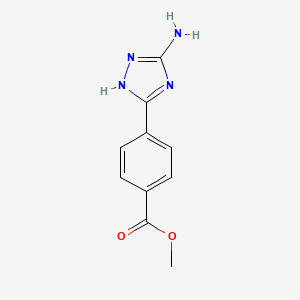
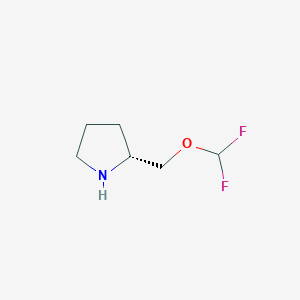
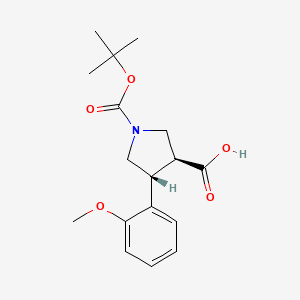
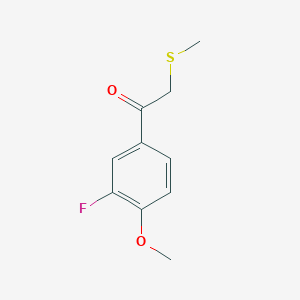
![5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane](/img/structure/B13634028.png)
